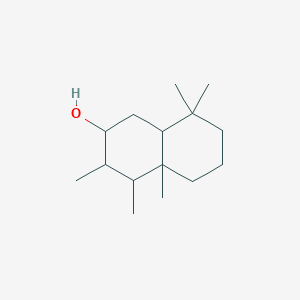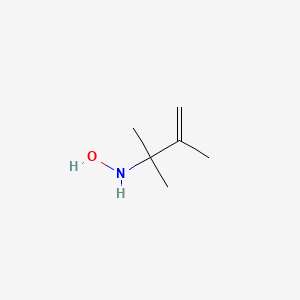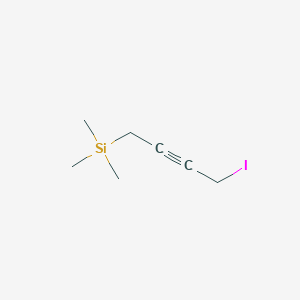
Silane, (4-iodo-2-butynyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (4-iodo-2-butynyl)trimethyl- is a chemical compound with the molecular formula C7H13ISi. It is known for its unique structure, which includes an iodine atom attached to a butynyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: It can undergo oxidation to form silanol or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .
科学研究应用
Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials and coatings.
作用机制
The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .
相似化合物的比较
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the butynyl group.
Trimethylsilylacetylene: Similar but without the iodine atom.
(4-Bromo-2-butynyl)trimethylsilane: Similar but with a bromine atom instead of iodine.
Uniqueness
Silane, (4-iodo-2-butynyl)trimethyl- is unique due to the presence of both the iodine and butynyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
属性
CAS 编号 |
111097-70-2 |
|---|---|
分子式 |
C7H13ISi |
分子量 |
252.17 g/mol |
IUPAC 名称 |
4-iodobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
InChI 键 |
NZZNZOXQFBXXOG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC#CCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


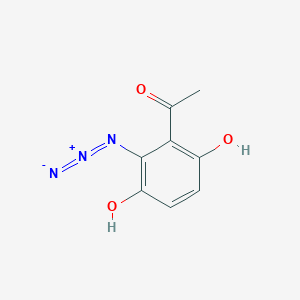


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

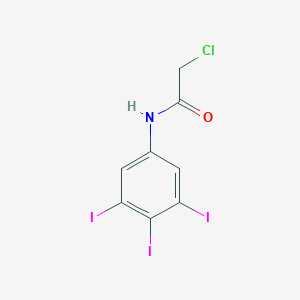
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
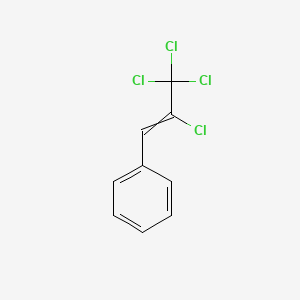
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
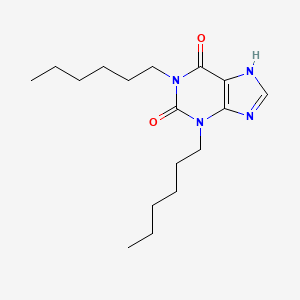
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
